molecular formula C18H13F3N2O3 B11044330 methyl 2,6-diphenyl-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate

methyl 2,6-diphenyl-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate

Cat. No.: B11044330
M. Wt: 362.3 g/mol
InChI Key: YOLIMLATHZFPDT-UHFFFAOYSA-N
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Description

Methyl 2,6-diphenyl-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate is a heterocyclic compound that contains an oxadiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,6-diphenyl-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-diphenyl-4-(trifluoromethyl)benzohydrazide with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6-diphenyl-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Methyl 2,6-diphenyl-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2,6-diphenyl-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,6-diphenyl-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate is unique due to its oxadiazine ring, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group further enhances its stability and reactivity, making it a valuable compound in various research fields .

Properties

Molecular Formula

C18H13F3N2O3

Molecular Weight

362.3 g/mol

IUPAC Name

methyl 2,6-diphenyl-4-(trifluoromethyl)-1,3,5-oxadiazine-4-carboxylate

InChI

InChI=1S/C18H13F3N2O3/c1-25-16(24)17(18(19,20)21)22-14(12-8-4-2-5-9-12)26-15(23-17)13-10-6-3-7-11-13/h2-11H,1H3

InChI Key

YOLIMLATHZFPDT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(N=C(OC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C(F)(F)F

Origin of Product

United States

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